(2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide
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Overview
Description
The compound (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide is a complex organic molecule that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the furan, thiadiazole, and piperidine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Cancer Research: Potential use in cancer therapy due to its ability to interact with biological targets.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Electronics: Incorporation into electronic materials for improved performance.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes or receptors, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide: can be compared with other heterocyclic compounds like:
Uniqueness
Structural Complexity: The combination of furan, thiadiazole, and piperidine rings in a single molecule is unique.
Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Biological Activity: The presence of multiple heterocyclic rings may enhance its biological activity compared to simpler compounds.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-16(25-20-19-12)17(23)21-7-4-13(5-8-21)10-18-15(22)3-2-14-6-9-24-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,22)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPHKJTLJDJHJ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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